Enzymatic Oxidation by Cytochrome P-450: exo-Norborneol Formation is Favored by a 3.4:1 Ratio
In a reconstituted liver microsomal cytochrome P-450 system, the oxidation of norbornane yields exo-2-norborneol and endo-2-norborneol in a ratio of 3.4:1, demonstrating a strong stereochemical preference for exo product formation [1]. Further investigation using a deuterated substrate (exo,exo,exo,exo-2,3,5,6-tetradeuteronorbornane) revealed a dramatic isotope effect (kH/kD = 11.5±1) and significant epimerization during hydroxylation [1].
| Evidence Dimension | Product ratio in enzymatic oxidation of norbornane |
|---|---|
| Target Compound Data | exo-2-norborneol (ratio 3.4) |
| Comparator Or Baseline | endo-2-norborneol (ratio 1.0) |
| Quantified Difference | 3.4:1 (exo:endo) |
| Conditions | Reconstituted liver microsomal cytochrome P-450 system, in vitro oxidation of norbornane |
Why This Matters
This exo preference is a fundamental property that must be accounted for when using norborneol derivatives as mechanistic probes for cytochrome P-450 enzymes or when interpreting metabolic pathways involving norbornane-based compounds.
- [1] Groves, J. T., McClusky, G. A., White, R. E., & Coon, M. J. (1978). Aliphatic hydroxylation by highly purified liver microsomal cytochrome P-450. Evidence for a carbon radical intermediate. Biochemical and Biophysical Research Communications, 81(1), 154-160. View Source
